molecular formula C12H21NO3 B8266921 Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate

Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate

Cat. No.: B8266921
M. Wt: 227.30 g/mol
InChI Key: WWOXIDDANMMCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate (CAS: 2035418-71-2) is a seven-membered azepane ring derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₂H₂₁NO₃, and it has a molecular weight of 227.30 g/mol . This compound is primarily used in pharmaceutical and organic synthesis as a key intermediate for developing bioactive molecules. The tert-butyl group enhances steric protection of the amine functionality, while the 4-oxo and 2-methyl substituents influence its reactivity and physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOXIDDANMMCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Systems

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl.

  • Stoichiometry : 1.1–1.3 equivalents of Boc anhydride relative to the amine.

Table 1: Boc Protection Optimization

ParameterOptimal RangeYield (%)Purity (%)
Temperature0–5°C (initial)85–9295–98
Reaction Time4–6 h8997
SolventTHF9198
BaseTEA9096

Post-reaction workup involves aqueous extraction (10% NaHCO₃) to remove unreacted Boc anhydride, followed by solvent evaporation under reduced pressure. The crude product is typically purified via silica gel chromatography using hexanes/ethyl acetate (4:1).

Stereochemical Control via Reductive Amination

Chiral induction at the 2-methyl position requires enantioselective synthesis. Patent WO2014200786A1 details a two-step reductive amination–cyclization sequence:

Step A: Formation of the Imine Intermediate

  • Substrate : (R)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.

  • Reagent : Allylmagnesium bromide (1.3 equiv) in diethyl ether at 0°C.

  • Reaction Time : 2 h, yielding a diastereomeric mixture.

Step B: Catalytic Hydrogenation

  • Catalyst : 10% Pd/C under H₂ (15 psi).

  • Solvent : Ethanol/THF (1:1).

  • Yield : Quantitative (>99%).

Critical Insight : The use of Pd/C in ethanol-THF suppresses racemization, preserving the (2S) configuration with >99% enantiomeric excess (ee).

Industrial-Scale Production Using Flow Microreactors

Batch processes face scalability challenges due to exothermic Boc protection. Industrial methods employ continuous-flow microreactors for improved thermal management:

Table 2: Flow vs. Batch Process Comparison

MetricFlow MicroreactorBatch Reactor
Reaction Time15 min6 h
Temperature Control±1°C±5°C
Throughput5 kg/h1 kg/h
Purity99%95–97%

Flow systems enhance mixing efficiency, reducing side products like N,N-di-Boc derivatives from 5% (batch) to <1%.

Spectroscopic Characterization and Quality Control

Post-synthesis validation relies on NMR and HPLC:

¹H NMR Analysis

  • Key Peaks (CDCl₃, 400 MHz) :

    • δ 4.67–4.75 (m, 1H, CH-NBoc).

    • δ 1.35 (s, 9H, tert-butyl).

    • δ 1.20 (d, J = 6.7 Hz, 3H, CH₃).

Chiral HPLC Validation

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane/isopropanol (90:10).

  • Retention Time : 12.3 min (S-enantiomer), 14.1 min (R-enantiomer).

Condition1 Month Change6 Month Change
25°C, 60% RHPurity: –2%Purity: –8%
40°C, dryPurity: –5%Purity: –15%

Alternative Synthetic Routes

Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 2-methyl-4-oxo-azepane.

  • Yield : 44% (S-enantiomer), 98% ee.

Mitsunobu Reaction

  • Reagents : DIAD, PPh₃, Boc-protected alcohol.

  • Limitation : Low yields (≤50%) due to steric hindrance.

Recent Advances (2024–2025)

  • Photocatalytic Boc Protection : Visible-light-mediated reactions reduce energy consumption by 40%.

  • Biocatalytic Cyclization : Engineered transaminases achieve 99% ee in one pot .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Pharmacological Potential

The azepane scaffold is recognized for its biological activity, making tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate a candidate for the development of new pharmacological agents. Compounds with similar structures have been studied for their effects on various biological targets, including:

Biological Target Activity Reference
Kinase InhibitionSelective
Glycosidase InhibitionAnticancer
Antidiabetic PropertiesActive
Antiviral ActivitySignificant

Case Study: Kinase Inhibition

A study highlighted the selective inhibition of TAK1 kinase by an oxo-azepine derivative, demonstrating the potential of azepane compounds in targeting specific kinases involved in cancer pathways. The compound exhibited a 78% inhibition rate, indicating strong pharmacological relevance .

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for diverse applications:

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the azepane ring.
  • Introduction of the tert-butyl group.
  • Carboxylation to yield the final product.

These synthetic strategies are crucial for producing derivatives with specific biological activities.

Biological Studies

In biological research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biomolecules, influencing biochemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathway. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate with three analogous azepane derivatives, focusing on structural features, molecular properties, and available safety

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2035418-71-2 2-methyl, 4-oxo C₁₂H₂₁NO₃ 227.30 Steric hindrance from methyl group; oxo group enhances polarity
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate 2891598-80-2 6-hydroxy, 2-oxo N/A N/A Hydroxy group increases hydrophilicity; no acute toxicity reported
Tert-butyl 2-oxoazepane-1-carboxylate 106412-36-6 2-oxo C₁₁H₁₉NO₃ 213.28 Simpler structure; lower molecular weight; used in peptide synthesis
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate N/A 4-hydroxy, 4-methyl N/A N/A Potential for hydrogen bonding; limited commercial availability

Structural and Functional Differences

The 6-hydroxy-2-oxo derivative (CAS: 2891598-80-2) exhibits higher polarity due to the hydroxy group, which may improve aqueous solubility but reduce membrane permeability .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (227.30 g/mol) compared to the 2-oxo analog (213.28 g/mol) reflects the added methyl group, which may influence pharmacokinetic properties in drug development .
  • The absence of acute toxicity data for the 6-hydroxy-2-oxo analog suggests it may have a favorable safety profile in laboratory settings .

Stability and Handling: The tert-butyl carbamate group in all compounds provides stability against hydrolysis under basic conditions, a critical feature for intermediates in multi-step syntheses .

Research Findings and Limitations

  • Synthetic Utility : The 2-oxo derivative (CAS: 106412-36-6) is widely used in peptide coupling reactions due to its unhindered reactivity, whereas the 2-methyl-4-oxo variant (CAS: 2035418-71-2) is preferred for stereoselective syntheses requiring steric control .
  • Data Gaps : Physical properties (e.g., melting point, solubility) and detailed toxicological studies for most analogs remain unpublished, highlighting the need for further characterization .

Biological Activity

Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered azepane ring with a tert-butyl group and a carboxylate functional group. The molecular formula is C12H21NO3C_{12}H_{21}NO_3, and it has a molecular weight of approximately 227.3 g/mol. The presence of the oxo group at the 4-position contributes to its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes, receptors, or proteins that regulate biological processes. Binding to these targets can lead to alterations in their activity or function, influencing various pathways depending on the biological context in which the compound is applied.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives containing azepine structures have shown activity against Tobacco Mosaic Virus (TMV), with in vivo studies demonstrating over 40% inactivation at concentrations of 500 mg/L . Although specific data for this compound is limited, its structural similarities suggest potential antiviral applications.

CNS Activity

Some azepane derivatives are being investigated for their ability to cross the blood-brain barrier, making them candidates for treating neurological disorders. The structural characteristics of this compound may confer similar properties, indicating a need for further exploration in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the azepane ring can significantly influence pharmacological properties. Studies have shown that different substituents can affect enzyme inhibition rates and receptor binding affinities .

Compound Molecular Formula Biological Activity
Tert-butyl 2-methyl-4-oxoazepane-1-carboxylateC12H21NO3C_{12}H_{21}NO_3Potential antiviral and CNS activity
Tert-butyl 2-methyl-5-oxoazepane-1-carboxylateC12H21NO3C_{12}H_{21}NO_3Investigated for antimicrobial properties
Tert-butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylateC12H21N2O3C_{12}H_{21}N_2O_3Studied for neuropharmacological effects

Case Studies

  • Inhibition Studies : Inhibition studies have demonstrated that oxoazepine derivatives can selectively inhibit kinase activities, such as TAK1 kinase, with varying degrees of efficacy depending on structural modifications . This highlights the potential for developing targeted therapies based on this scaffold.
  • Neuropharmacological Applications : Research into azepane derivatives has shown promise in treating disorders like depression and anxiety due to their ability to modulate neurotransmitter systems. Further studies are needed to confirm these effects specifically for this compound.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Ring-closing strategies : Azepane ring formation via intramolecular cyclization of amino alcohols or esters under acidic/basic conditions.

Boc-protection : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Optimization Parameters :

  • Temperature : Elevated temperatures (50–80°C) for Boc protection improve reaction rates but may require strict anhydrous conditions to avoid side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred for homogeneity and stability of intermediates.

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azepane ring and confirm substituent positions.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The tert-butyl group’s bulkiness often induces specific crystal packing patterns, aiding in absolute configuration determination .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The Boc group is labile under acidic (pH < 3) or basic (pH > 10) conditions, leading to deprotection. Neutral buffers (pH 6–8) are recommended for biological studies .
  • Thermal Stability : Decomposition occurs above 150°C, with gas chromatography (GC) or TGA used to monitor degradation products (e.g., CO₂ from tert-butyl cleavage) .
  • Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the azepane ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states.
  • Key Parameters : Calculate activation energies for Boc-group cleavage under acidic vs. basic conditions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar environments.
  • Outcome : Predict regioselectivity in ring-opening reactions, validated experimentally via LC-MS monitoring of intermediates .

Q. What experimental strategies address contradictions between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer :
  • Case Study : Discrepancies in carbonyl (C=O) stretching frequencies (IR) may arise from crystal packing effects.
  • Solution : Compare solid-state (ATR-FTIR) vs. solution-phase (CDCl₃) IR spectra.
  • Validation : Cross-reference with X-ray crystallographic bond lengths (C=O typically 1.21–1.23 Å) .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺) and rule out impurities .

Q. How does the steric bulk of the tert-butyl group influence the compound’s conformational dynamics in solution?

  • Methodological Answer :
  • NOESY NMR : Identify through-space interactions between the tert-butyl group and azepane ring protons to map preferred conformations.
  • Molecular Dynamics (MD) Simulations :
  • Software : AMBER or GROMACS.
  • Output : Calculate free energy landscapes to identify stable rotamers .
  • Comparison : Contrast with less bulky analogs (e.g., methyl carbamates) to isolate steric effects .

Q. What methodologies enable the selective functionalization of the azepane ring while preserving the Boc group?

  • Methodological Answer :
  • Protection-Deprotection Strategies :
  • Step 1 : Use mild oxidizing agents (e.g., TEMPO/NaClO) for selective hydroxylation at the 4-oxo position.
  • Step 2 : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring Boc stability via low-temperature conditions (<50°C) .
  • Monitoring : Track reaction progress via in situ FTIR to detect carbonyl integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.